molecular formula C9H16ClN3O B2760936 2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 1774899-05-6

2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

Cat. No.: B2760936
CAS No.: 1774899-05-6
M. Wt: 217.7
InChI Key: XJAHXBRPVKIRAP-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a heterocyclic compound with the molecular formula C9H16ClN3O and a molecular weight of 217.70. It is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a carbonyl compound, followed by methylation and subsequent hydrochloride salt formation. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the intermediate and final products.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods are designed to optimize yield and purity while maintaining stringent safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms within the spiro structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or halides; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols depending on the degree of reduction.

Scientific Research Applications

2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-triazaspiro[4.5]decane-2,4-dione: Shares a similar spiro structure but differs in functional groups and biological activity.

    2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one: The non-hydrochloride form of the compound, which may exhibit different solubility and reactivity properties.

Uniqueness

2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is unique due to its specific spiro structure and the presence of both methyl and hydrochloride groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2,3-dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-7-11-9(8(13)12(7)2)3-5-10-6-4-9;/h10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAHXBRPVKIRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(CCNCC2)C(=O)N1C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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